molecular formula C15H13Cl3N2OS B4733297 N-(4-ethoxyphenyl)-N'-(2,4,5-trichlorophenyl)thiourea

N-(4-ethoxyphenyl)-N'-(2,4,5-trichlorophenyl)thiourea

Cat. No.: B4733297
M. Wt: 375.7 g/mol
InChI Key: IEIXEOKPDODJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(2,4,5-trichlorophenyl)thiourea, also known as EPTC, is a pre-emergent herbicide that is widely used in agriculture to control weeds. EPTC is a member of the thiourea family of herbicides and is known for its effectiveness in controlling annual grasses and broadleaf weeds.

Mechanism of Action

N-(4-ethoxyphenyl)-N'-(2,4,5-trichlorophenyl)thiourea works by inhibiting the synthesis of carotenoids in plants, which are essential for photosynthesis. Without carotenoids, plants are unable to produce energy and eventually die. This compound is absorbed by the roots of plants and moves up to the shoots, where it inhibits carotenoid synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and is considered safe for use in agriculture. However, it can be toxic to aquatic organisms and should be used with caution near water sources. This compound can also persist in soil for several months, which can lead to accumulation and potential environmental concerns.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(2,4,5-trichlorophenyl)thiourea is a useful tool for researchers studying plant physiology and herbicide resistance. It is relatively inexpensive and easy to use, making it a popular choice for lab experiments. However, this compound has limitations in terms of its selectivity and persistence in the environment.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2,4,5-trichlorophenyl)thiourea. One area of focus is the development of new formulations that improve its selectivity and reduce its persistence in the environment. Another area of research is the study of this compound resistance in weeds and the development of strategies to overcome it. Additionally, there is a need for more research on the potential environmental impacts of this compound use in agriculture.
In conclusion, this compound is a pre-emergent herbicide that is widely used in agriculture to control weeds. It works by inhibiting carotenoid synthesis in plants and has been extensively studied for its herbicidal properties. This compound has advantages and limitations for lab experiments and has several future directions for research.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(2,4,5-trichlorophenyl)thiourea has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including corn, soybeans, and cotton. This compound is known for its selective activity against annual grasses and broadleaf weeds, making it a useful tool for farmers to control weed growth in their fields.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2,4,5-trichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2OS/c1-2-21-10-5-3-9(4-6-10)19-15(22)20-14-8-12(17)11(16)7-13(14)18/h3-8H,2H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIXEOKPDODJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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